molecular formula C12H13NO3 B13904685 Methyl 2-(5-oxopyrrolidin-3-yl)benzoate

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate

Cat. No.: B13904685
M. Wt: 219.24 g/mol
InChI Key: GKRRYRCXYGKBCY-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of benzoic acid and contains a pyrrolidinone ring, which is a five-membered lactam.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate typically involves the reaction of 2-(5-oxopyrrolidin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-(5-oxopyrrolidin-3-yl)benzoic acid+methanolcatalystMethyl 2-(5-oxopyrrolidin-3-yl)benzoate+water\text{2-(5-oxopyrrolidin-3-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-(5-oxopyrrolidin-3-yl)benzoic acid+methanolcatalyst​Methyl 2-(5-oxopyrrolidin-3-yl)benzoate+water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(5-oxopyrrolidin-3-yl)benzoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-2-4-9(10)8-6-11(14)13-7-8/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

GKRRYRCXYGKBCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CC(=O)NC2

Origin of Product

United States

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